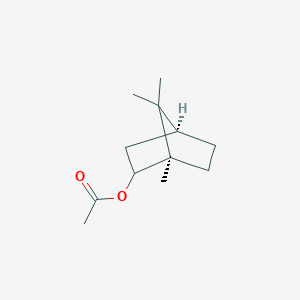

(+)-冰片基乙酸酯

描述

Synthesis Analysis

The synthesis of similar compounds, like isopentyl acetate, involves an esterification reaction between a carboxylic acid and an alcohol in the presence of a concentrated acid catalyst . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Chemical Reactions Analysis

While specific chemical reactions involving (+)-Bornyl acetate were not found, acetate ions are known to be involved in a variety of reactions. For instance, acetate can degrade upon treatment with acids and is affected by concentrated alkaline solutions . It also reacts with metal ions to form metal acetylacetonates .科学研究应用

Fragrance and Flavoring Agent

“(+)-Bornyl acetate” is often used as a fragrance and flavoring agent . It is obtained from the esterification of biomass derivative furfuryl alcohol . This compound has potential applications as a biofuel additive, enhancing the overall quality and efficiency of biofuels .

Catalyst in Chemical Reactions

This compound also plays a significant role in catalysis. For acid-catalyzed reactions such as esterification, “(+)-Bornyl acetate” can be used to integrate experimental outcomes with density functional theory studies . This helps in developing a method to derive a general correlation between active site energetics with catalytic activity .

Biofuel Additive

“(+)-Bornyl acetate” can be used as a biofuel additive . It is derived from the esterification of biomass derivative furfuryl alcohol, which has potential applications as a biofuel additive .

Research and Development

“(+)-Bornyl acetate” is used in various research and development processes. For instance, it is used in the study of catalysts such as zeolites, mesoporous materials, ion-exchanged macro reticular resin, and silicoalumino phosphates .

Industrial Applications

In the industrial sector, “(+)-Bornyl acetate” is used in the production of various products. For example, it is used in the production of furfuryl acetate, which is used in the manufacture of resins, solvents, and other industrial chemicals .

安全和危害

未来方向

作用机制

Target of Action

It’s known that many similar compounds interact with various receptors or enzymes in the body, influencing physiological processes .

Mode of Action

This interaction could potentially alter the activity of certain enzymes or receptors, leading to downstream effects .

Biochemical Pathways

For instance, acetate is converted to acetyl coenzyme A (acetyl-CoA), which is involved in energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

It’s plausible that it could influence cellular functions by interacting with various targets, leading to changes in enzyme activity, receptor signaling, or gene expression .

Action Environment

The action, efficacy, and stability of (+)-Bornyl acetate could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds. For instance, the activity of many compounds can be affected by the acidity or alkalinity of their environment .

属性

IUPAC Name |

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEKLUUHTZCSIP-SCVCMEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]2CC[C@@]1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 24 or 27 deg C; [Merck Index] Colorless or white clear liquid or crystals with a sweet, woody, fresh pine needle odor; mp = 27-29 deg C; [Good Scents MSDS], Colourless liquid, semicrystaline mass to white crystaline solid; Sweet herbaceous, piney aroma, Colourless solid; Sweet herbaceous odour | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; Insoluble in glycerin, propylene glycol, Soluble (in ethanol), Practically insoluble to insoluble in water | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-0.985, 0.981-0.987 | |

| Record name | Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1386/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | l-Bornyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1842/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.6 [mmHg] | |

| Record name | (-)-Bornyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(+)-Bornyl acetate | |

CAS RN |

20347-65-3, 5655-61-8, 76-49-3 | |

| Record name | (+)-Borneol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bornyl acetate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020347653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1S,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, 2-acetate, (1R,2S,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-born-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S,4R)-bornyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNYL ACETATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN65CC8L89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (+)-bornyl acetate?

A1: (+)-Bornyl acetate has a molecular formula of C12H20O2 and a molecular weight of 196.29 g/mol.

Q2: What are the main spectroscopic characteristics of (+)-bornyl acetate?

A2: While the provided abstracts don't offer detailed spectroscopic data, GC-MS (Gas Chromatography-Mass Spectrometry) is frequently used to identify and quantify (+)-bornyl acetate in essential oils [, , ]. Specific peaks and fragmentation patterns in the mass spectra are used for identification.

Q3: What are the potential applications of (+)-bornyl acetate in consumer products?

A4: (+)-Bornyl acetate is investigated for its potential use as a cooling agent in various consumer products. Research is focused on developing stable stock solutions using appropriate solvents []. This could lead to applications in products like cosmetics, personal care items, and potentially even food products.

Q4: What is the effect of (+)-bornyl acetate on root growth in Arabidopsis seedlings?

A6: Exposing Arabidopsis seedlings to volatile (+)-bornyl acetate induces wavy root growth patterns []. Interestingly, the root length is significantly greater in seedlings exposed to (+)-bornyl acetate compared to its enantiomer, (-)-bornyl acetate, suggesting a specific response to the molecule's spatial configuration.

Q5: Does (+)-bornyl acetate have any anti-inflammatory properties?

A7: Research suggests that (+)-bornyl acetate might have anti-inflammatory effects, particularly in the context of osteoarthritis. A study found that it can induce the production of Interleukin-11 (IL-11) in human chondrocytes []. This cytokine has shown potential in counteracting the inflammatory response caused by IL-1β, a key player in osteoarthritis progression.

Q6: Could (+)-bornyl acetate be useful in mitigating methane emissions from ruminants?

A8: While not directly studied, research on combining tannins and essential oils, including compounds like (+)-bornyl acetate, as feed additives for ruminants shows promise in methane mitigation []. This approach focuses on modifying rumen fermentation to reduce methane production, but further research is needed to understand the specific role of (+)-bornyl acetate in this context.

Q7: Does the essential oil composition of plants containing (+)-bornyl acetate change throughout their life cycle?

A9: Yes, research on plants like Tetraclinis articulata shows that the essential oil composition, including the amount of (+)-bornyl acetate, changes with the plant's phenological stage [, ]. For instance, in T. articulata, the levels of (+)-bornyl acetate are higher during the fruiting stage compared to vegetative or flowering stages. This highlights the importance of considering the harvesting time when aiming for specific essential oil profiles.

Q8: Are there any documented insecticidal properties of (+)-bornyl acetate?

A10: Yes, studies have explored the insecticidal potential of essential oils containing (+)-bornyl acetate. One study investigated the activity of Chrysanthemum coronarium essential oil against the granary pest, Sitophilus granarius, and found a correlation between high bornyl acetate content and insecticidal activity []. This suggests a potential role for (+)-bornyl acetate in bio-based pest control strategies.

Q9: Is there any information available about the safety and toxicity of (+)-bornyl acetate?

A9: While (+)-bornyl acetate is generally recognized as safe for use in cosmetics and fragrances at low concentrations, specific toxicological data is limited within the provided research. Further investigations are needed to fully assess potential adverse effects, especially at higher concentrations or with prolonged exposure.

Q10: What are the implications of SHE regulations for working with (+)-bornyl acetate?

A10: While the provided abstracts don't directly address SHE regulations, working with (+)-bornyl acetate, especially in its pure form or at high concentrations, requires standard laboratory safety procedures. This includes using appropriate personal protective equipment, ensuring adequate ventilation, and handling the compound responsibly to minimize risks.

Q11: What are some of the analytical techniques used to study (+)-bornyl acetate?

A13: GC-MS is widely used to identify and quantify (+)-bornyl acetate in complex mixtures like essential oils [, , ]. Researchers also utilize headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for analyzing volatile components, including (+)-bornyl acetate, in plant materials [, ]. This technique allows for the capture and analysis of volatile compounds without needing extensive sample preparation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)

![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)

![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)

![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)